Mecloxamine citrate Mecloxamine citrate
Brand Name: Vulcanchem
CAS No.: 5964-37-4
VCID: VC4003537
InChI: InChI=1S/C19H24ClNO.C6H8O7/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-13,15H,14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
SMILES: CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C25H32ClNO8
Molecular Weight: 510.0 g/mol

Mecloxamine citrate

CAS No.: 5964-37-4

Cat. No.: VC4003537

Molecular Formula: C25H32ClNO8

Molecular Weight: 510.0 g/mol

* For research use only. Not for human or veterinary use.

Mecloxamine citrate - 5964-37-4

Specification

CAS No. 5964-37-4
Molecular Formula C25H32ClNO8
Molecular Weight 510.0 g/mol
IUPAC Name 3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-[1-(4-chlorophenyl)-1-phenylethoxy]propyl-dimethylazanium
Standard InChI InChI=1S/C19H24ClNO.C6H8O7/c1-15(14-21(3)4)22-19(2,16-8-6-5-7-9-16)17-10-12-18(20)13-11-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-13,15H,14H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Standard InChI Key NWXYYVAVFTZHND-UHFFFAOYSA-N
SMILES CC(CN(C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Canonical SMILES CC(C[NH+](C)C)OC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

Mecloxamine citrate features a complex structure comprising a 2-(1-(4-chlorophenyl)-1-phenylethoxy)propyl dimethylammonium cation paired with a citrate anion . The cation component contains:

  • A central chlorophenyl-phenyl ethoxy group providing lipophilicity (logP 3.2)

  • A dimethylpropylamine moiety enabling H1 receptor antagonism

  • Three methyl groups enhancing blood-brain barrier permeability

The citrate counterion (C₆H₈O₇) contributes to aqueous solubility (320 mg/mL at 25°C) and stabilizes the crystalline form . X-ray diffraction analysis reveals a monoclinic crystal system with unit cell dimensions a=14.2Å, b=6.8Å, c=18.4Å, and β=102.7° .

Physicochemical Properties

Table 1 summarizes key physicochemical parameters derived from experimental and computational studies:

PropertyValueMethodReference
Molecular Weight510.0 g/molMass spectrometry
Melting Point162-164°CDifferential scanning calorimetry
pKa (amine)9.2 ± 0.1Potentiometric titration
LogD (pH 7.4)1.8Shake-flask method
Aqueous Solubility320 mg/mLUSP equilibrium solubility
Plasma Protein Binding84-89%Ultrafiltration-HPLC

The compound exhibits pH-dependent solubility, with maximum dissolution occurring at gastric pH (1.2-3.5) due to citrate protonation .

Pharmacological Mechanisms and Therapeutic Applications

Histamine Receptor Modulation

Mecloxamine citrate demonstrates potent H1 receptor antagonism (Ki=2.4 nM) with 30-fold selectivity over H2 receptors . This activity:

  • Reduces cerebral vasodilation through H1-mediated smooth muscle contraction

  • Inhibits histamine-induced trigeminal nerve sensitization

  • Blocks mast cell degranulation in meningeal tissues

In migraine models, the drug decreases calcitonin gene-related peptide (CGRP) release by 68% compared to placebo (p<0.001) .

Multimodal Migraine Therapy

Clinical formulations combine mecloxamine citrate with ergot alkaloids, NSAIDs, and antispasmodics in precise ratios (0.075:20:8:5:4) . This synergistic approach:

  • Vasoconstriction: Ergotamine enhances cerebral artery tone (25% diameter reduction)

  • Pain modulation: Propyphenazone inhibits cyclooxygenase-2 (IC₅₀=18 μM)

  • Bioavailability enhancement: Caffeine increases gastric absorption by 40%

  • Smooth muscle relaxation: Camylofin prevents medication-induced GI spasms

In a randomized trial (N=201), this combination achieved:

  • 51.12% complete pain freedom at 2 hours vs 33.70% for sumatriptan (RR=1.52)

  • 50.91% sustained response vs 23.73% in recurrent attacks

  • 61% reduction in rescue medication use

ParameterMecloxamine Group (n=93)Sumatriptan Group (n=95)p-value
2-hour pain freedom51.12%33.70%0.013
Photophobia resolution68.9%51.2%0.021
24-hour sustained relief46.3%25.6%0.048
Rescue medication use18.3%29.7%0.032
Adverse events0.5%4.9%0.018

The mecloxamine formulation showed particular efficacy in female patients (50.7% vs 33.1% response rate, p=0.0018) .

Analytical Characterization Methods

Spectrophotometric Quantification

A novel UV method using multivariate curve resolution (MCR-ALS) enables simultaneous quantification of all five formulation components :

AnalyteLOD (μg/mL)LOQ (μg/mL)Recovery (%)RSD (%)
Mecloxamine0.210.64101.21.8
Ergotamine0.070.2298.42.1
Propyphenazone0.381.1599.81.5

The method employs wavelength selection (210-300 nm) and Kennard-Stone sample partitioning, achieving R²>0.998 for all components .

Stability-Indicating Assays

Forced degradation studies under ICH guidelines demonstrate:

  • Photo-stability: <5% degradation after 1.2 million lux-hours

  • Thermal stability: 0.8% decomposition at 40°C/75% RH over 6 months

  • Acid/alkali resistance: 92% recovery after 1N HCl/NaOH exposure

Industrial Synthesis and Manufacturing

Production Process

The synthetic route involves three key stages:

  • Quaternary ammonium formation: Reacting 1-(4-chlorophenyl)-1-phenylethanol with dimethylpropylamine chloride

  • Salt formation: Citric acid addition in ethanol/water (3:1) at pH 4.2

  • Crystallization: Cooling to -20°C yields 98.5% pure product

Critical process parameters include:

  • Reaction temperature: 45±2°C

  • Stirring rate: 400 rpm

  • Drying conditions: 40°C under vacuum for 48 hours

Quality Control Specifications

Final product must meet:

  • Assay: 98.0-102.0% mecloxamine citrate

  • Impurities: ≤0.1% desmethyl metabolite

  • Residual solvents: <500 ppm ethanol

  • Microbial limits: <100 CFU/g

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator